2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)-
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Overview
Description
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has unique stereochemistry, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- typically involves the cyclization of suitable precursors under acidic or basic conditions. Common synthetic routes may include the use of starting materials such as dihydroxy acids or lactones, which undergo cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3R,4R)-: A stereoisomer with different biological activity.
2(3H)-Furanone, dihydro-3,4-dihydroxy-4-methyl-: A similar compound with a different substitution pattern.
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-ethyl-: Another analog with a different alkyl group.
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions
Properties
CAS No. |
292177-96-9 |
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Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(3S,4S)-3,4-dihydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3/t3-,5-/m0/s1 |
InChI Key |
OHTGZAWPVDWARE-UCORVYFPSA-N |
Isomeric SMILES |
C[C@@]1([C@H](COC1=O)O)O |
Canonical SMILES |
CC1(C(COC1=O)O)O |
Origin of Product |
United States |
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